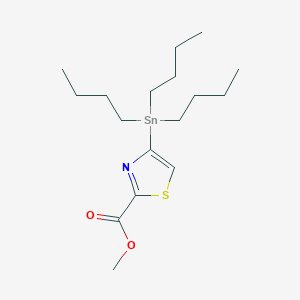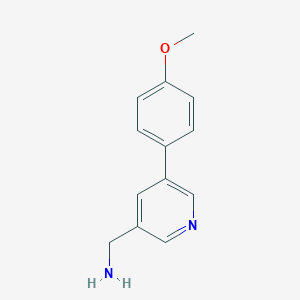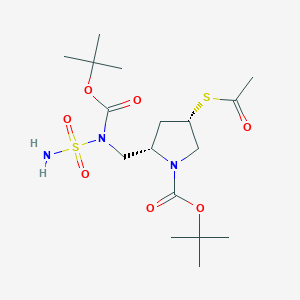
(2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate, also known as (2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate, is a useful research compound. Its molecular formula is C17H31N3O7S2 and its molecular weight is 453.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Organic Compounds
This compound serves as a versatile building block in the synthesis of a wide array of novel organic compounds. Its structure allows for the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives are synthesized for their potential biological activities, which include antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive properties .
Drug Discovery and Development
Due to the conformational flexibility of the pyrrolidine ring and the presence of polar nitrogen atoms, this compound is highly valued in drug discovery. It can interact favorably with macromolecules, which is crucial for the development of new pharmaceuticals. Its modifiability and physicochemical properties make it an important synthetic strategy in medicinal chemistry .
Biological Evaluation
The compound’s derivatives have been subjected to biological evaluation, showing moderate activity against various microorganisms. This includes testing for antibacterial and antifungal properties, which is essential for the development of new antibiotics and antifungal agents .
X-ray Diffraction Studies
Researchers utilize this compound for X-ray crystallography to determine the structure of novel synthesized compounds. The detailed molecular structure obtained from such studies aids in understanding the compound’s interaction with biological targets .
Characterization of Intermediates
The compound is used in the characterization of intermediates in chemical reactions. Techniques like FT-IR, NMR, and LCMS spectroscopy are employed to confirm the structures of synthesized intermediates, which is a critical step in the development of new chemical entities .
Hirshfeld Surface Analysis
In the field of crystallography, the compound is used for Hirshfeld surface analysis. This method assesses the intermolecular interactions and crystal packing of synthesized compounds, providing insights into their stability and reactivity .
Antimicrobial Activity Studies
Derivatives of this compound are studied for their antimicrobial activity. This research is pivotal in discovering compounds that can be developed into treatments for diseases caused by resistant strains of bacteria and fungi .
Conformational Studies
The compound is also used in conformational studies to understand the three-dimensional arrangement of atoms within a molecule. This information is vital for predicting the reactivity and interaction of the compound with other molecules .
Propriétés
IUPAC Name |
tert-butyl (2S,4S)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O7S2/c1-11(21)28-13-8-12(19(10-13)14(22)26-16(2,3)4)9-20(29(18,24)25)15(23)27-17(5,6)7/h12-13H,8-10H2,1-7H3,(H2,18,24,25)/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRUKLCMHGCYRP-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(N(C1)C(=O)OC(C)(C)C)CN(C(=O)OC(C)(C)C)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CN(C(=O)OC(C)(C)C)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

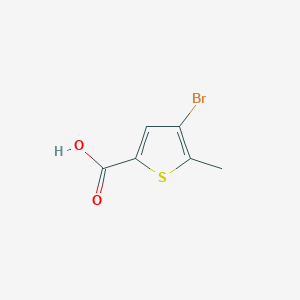
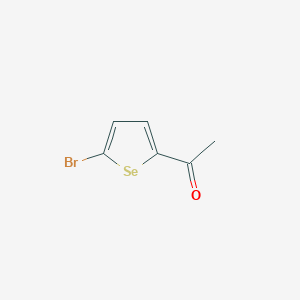
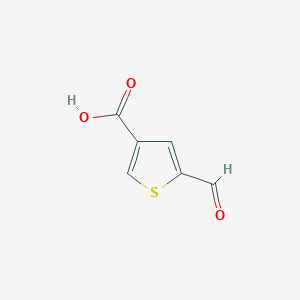
![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)

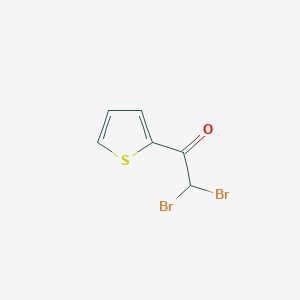
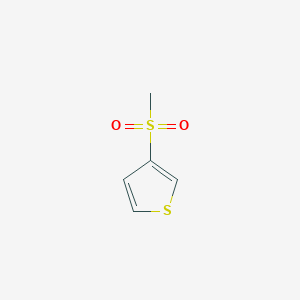

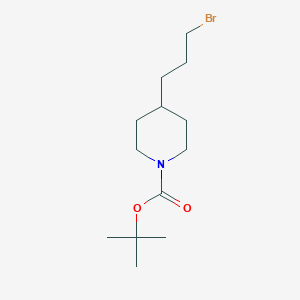
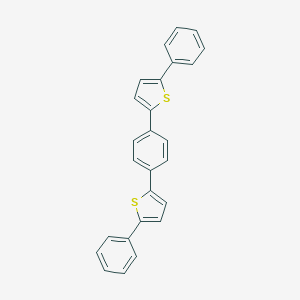

![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)
